2,3-Bis(4-fluorophenyl)quinoxaline-6-carboxylic acid
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Overview
Description
2,3-Bis(4-fluorophenyl)quinoxaline-6-carboxylic acid is a chemical compound that can be used for pharmaceutical testing . It is derived from 2,3-Bis(bromomethyl)quinoxaline, which shows antibacterial activity .
Synthesis Analysis
Quinoxaline, the core structure of this compound, can be synthesized by adopting green chemistry principles . A more convenient approach for the synthesis of these quinoxaline derivatives is the substitution of one of the chlorines at the 2- or 3-position of 2,3-Dichloroquinoxaline (2,3-DCQ) by nucleophiles . A detailed study of the reaction parameters was performed to identify reaction conditions towards minimal decarboxylation .Molecular Structure Analysis
Quinoxaline is a nitrogen-containing heterocyclic compound. Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
The synthesis of 2,3-diarylquinoxaline carboxylic acids can be achieved from 1,2-diarylketones and 3,4-diaminobenzoic acid . Decarboxylated quinoxalines arise as side products in variable amounts via direct decarboxylation of the 3,4-diaminobenzoic acid .Physical And Chemical Properties Analysis
The infrared spectrum of some quinoxaline derivatives exhibited absorption bands at 2916–2999 cm −1 corresponding to the aliphatic C-H stretching .Scientific Research Applications
- BFQCA has been investigated for its potential as an anticancer agent. In vitro studies have examined its cytotoxicity against cancer cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (lung cancer), and SF-268 (CNS cancer) .
- BFQCA derivatives have demonstrated antibacterial activity. Some compounds exhibit effectiveness comparable to the antibiotic gentamicin against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Proteus vulgaris .
- Researchers optimize reaction conditions to minimize decarboxylation, resulting in 2,3-diarylquinoxaline-6-carboxylic acids .
Anticancer Research
Antibacterial Properties
Green Chemistry and Hydrothermal Synthesis
Material Science and Quinoxaline Derivatives
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms
Mode of Action
Quinoxaline derivatives are known for their versatile pharmacological properties . The interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Quinoxaline derivatives have been reported to influence various biochemical pathways . More research is needed to elucidate the exact pathways affected by this compound.
Result of Action
Quinoxaline derivatives have been reported to exhibit various biological activities, including cytotoxicity in certain cancer cell lines
properties
IUPAC Name |
2,3-bis(4-fluorophenyl)quinoxaline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F2N2O2/c22-15-6-1-12(2-7-15)19-20(13-3-8-16(23)9-4-13)25-18-11-14(21(26)27)5-10-17(18)24-19/h1-11H,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXKHMFOWNKKTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)C(=O)O)N=C2C4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(4-fluorophenyl)quinoxaline-6-carboxylic acid |
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